4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
Overview
Description
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis Strategies
- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines. This approach features direct oxidative N-N bond formation, short reaction times, and high yields (Zheng et al., 2014).
2. Molecular Structure Analysis
- Vibrational Dynamics and Molecular Structure : Density functional theory (DFT) has been used to determine the molecular structure and vibrational energy levels of various 1H- and 3H-1,2,3-triazolo[4,5-b]pyridines and their methyl-derivatives. This study provides insights into the role of hydrogen bond formation in stabilizing these structures (Lorenc et al., 2007).
3. Chemistry and Reactivity
- Arylation Reactions with [1,2,3]triazolo[1,5-a]pyridines : Triazolo[1,5-a]pyridine shows unique reactivity patterns, reacting with aryl halides in the presence of catalytic amounts of Pd(OAc)2 and PPh3 to give direct arylations in medium or low yields. This behavior is novel in the chemistry of [1,2,3]triazolo[1,5-a]pyridines (Abarca et al., 2012).
4. Crystal Structure and Dynamics
- Crystal and Molecular Structures of Zwitterionic Forms : The structure of aquo 4,6-dimethyl-5H-[1,2,3]triazolo[4,5-c]pyridine in a zwitterionic form was examined. This included determining its crystal structure, temperature dependence of IR and Raman spectra, and proton transfer dynamics, enhancing understanding of molecular and vibrational characteristics of triazolo-pyridinium systems (Dymińska et al., 2017).
5. Potential Applications in Ligand Synthesis
- Synthesis of Polynitrogenated Ligands : Novel polynitrogenated ligands based on [1,2,3]triazolo[1,5-a]pyridines have been synthesized, showcasing their potential as helicating compounds or luminescent sensors. This highlights their application in designing complex molecular structures (Abarca et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, suggesting a potential for diverse biological activities .
Mode of Action
It’s known that the compound can act as a catalyst for organic reactions
Biochemical Pathways
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have shown significant inhibitory activity against various cancer cell lines , suggesting potential anti-tumor activity.
Properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-4-9-6(3-1)5-7-8-9/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDORCPXVFKBLCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=N2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572664 | |
Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210880-66-3 | |
Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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